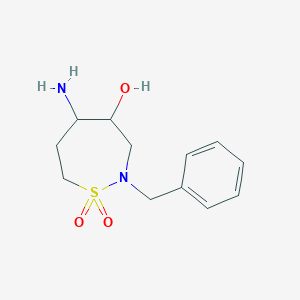![molecular formula C18H15ClN2O3S B15166167 Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- CAS No. 642085-09-4](/img/structure/B15166167.png)
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group attached to a chlorinated phenyl ring, which is further linked to a pyridinyloxy moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzyl alcohol with pyridine-3-ol in the presence of a base to form the pyridinyloxy intermediate. This intermediate is then subjected to sulfonamide formation using benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function in regulating pH in cancer cells. This inhibition leads to a disruption in the cellular environment, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-chloro-: Similar structure but lacks the pyridinyloxy group.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl and methyl group instead of the chlorinated phenyl and pyridinyloxy groups.
Uniqueness
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyridinyloxy group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
642085-09-4 |
|---|---|
Formule moléculaire |
C18H15ClN2O3S |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O3S/c19-18-9-8-15(21-25(22,23)17-6-2-1-3-7-17)11-14(18)13-24-16-5-4-10-20-12-16/h1-12,21H,13H2 |
Clé InChI |
YTWPSARHUUWUIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
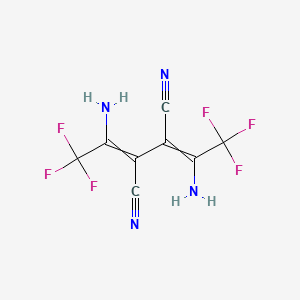
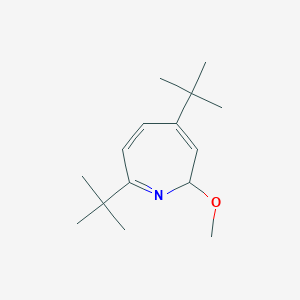
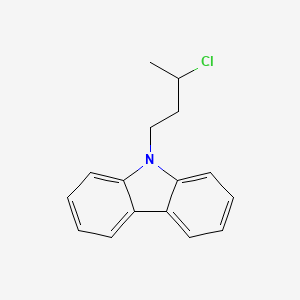
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
![4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B15166123.png)
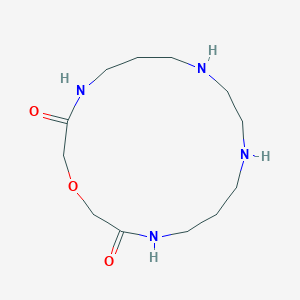

![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
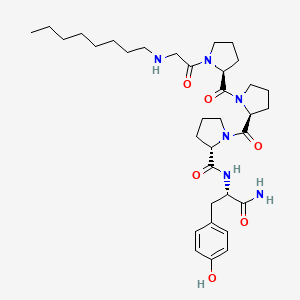

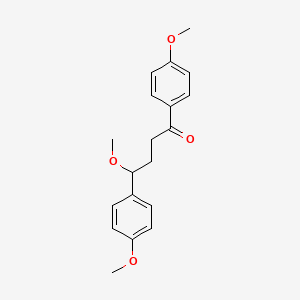
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
